Product packaging for L-Nafadotride(Cat. No.:)

L-Nafadotride

Cat. No.: B15124039
M. Wt: 515.6 g/mol
InChI Key: WOPHJTZRFZTRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Nafadotride is a potent, competitive, and preferential dopamine D3 receptor antagonist identified for advanced neuroscience research . In vitro studies establish its high affinity for the human dopamine D3 receptor, demonstrating a Ki value of 0.3 nM, and a 10- to 11-fold selectivity over the dopamine D2 receptor, with low micromolar affinity for D1 and D4 receptors and negligible activity at other receptor sites . Its mechanism of action involves pure antagonism, as it exhibits no intrinsic activity but effectively and competitively blocks agonist-induced responses in D3 receptor-transfected cells . A key feature of this compound is its dose-dependent dual effect on locomotion in rodent models . At low doses (0.1-1 mg/kg), it increases spontaneous locomotion and climbing behavior, an effect distinct from classical D2-preferring antagonists like haloperidol . At higher doses (1-100 mg/kg), it produces catalepsy and antagonizes apomorphine-induced climbing, indicating a broader receptor blockade . In vivo receptor occupancy studies confirm that doses above 1 mg/kg (SC) begin to significantly block D2 receptors, which contributes to its pharmacological profile at higher doses . This unique behavioral profile makes this compound a valuable research tool for investigating the distinct roles of D3 receptors in disorders of the central nervous system. Its applications include the study of drug addiction, given the D3 receptor's involvement in the brain's reward pathways , as well as research into Parkinson's disease, schizophrenia, and depression . Researchers can use this compound to explore D3 receptor function in behaviors such as locomotion, reward, and cognition . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33N3O8 B15124039 L-Nafadotride

Properties

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPHJTZRFZTRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Nafadotride can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which involves the reaction of a suitable amine with a butyl halide under basic conditions.

    Naphthalene Derivative Formation: The next step involves the formation of the naphthalene derivative. This is achieved by reacting a suitable naphthalene compound with a cyano group and a methoxy group under controlled conditions.

    Coupling Reaction: The final step involves coupling the pyrrolidine ring with the naphthalene derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Nafadotride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Mechanism of Action

L-Nafadotride exerts its effects by selectively binding to and antagonizing dopamine D3 receptors. This antagonism inhibits the action of dopamine at these receptors, leading to a decrease in dopamine-mediated signaling. The molecular targets of this compound include the dopamine D3 receptors located in various brain regions, particularly those involved in reward and motivation pathways .

Comparison with Similar Compounds

Research Findings and Data Validation

Key studies validate this compound’s profile:

  • In Vitro : In D3-transfected NG-108-15 cells, this compound competitively antagonized quinpirole-induced responses (IC50 = 0.4 nM), while in D2-transfected CHO cells, its potency dropped 11-fold (IC50 = 4.4 nM) .
  • In Vivo : Rodent studies demonstrated locomotion enhancement at 0.1 mg/kg (p.o.), contrasting with haloperidol’s inertness at equivalent doses .

Biological Activity

L-Nafadotride, a selective antagonist for the dopamine D3 receptor, has garnered significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its receptor selectivity, pharmacological effects, and implications for neuropsychiatric disorders.

This compound (N[(n-butyl-2-pyrrolidinyl)methyl]-1-methoxy-4-cyano naphthalene-2-carboxamide) is characterized by its potent affinity for the dopamine D3 receptor. It exhibits a Ki value of approximately 0.3 nM at the D3 receptor, demonstrating a 10-fold lower potency at the D2 receptor, which underscores its selectivity . The compound acts as a competitive antagonist, effectively inhibiting dopamine-induced mitogenesis in cell lines expressing D3 receptors .

Receptor Selectivity

The selectivity profile of this compound is crucial for its pharmacological utility. It shows low micromolar affinity for dopamine D1 and D4 receptors and negligible affinity for other receptors, making it a highly selective agent for D3 receptors . The following table summarizes its binding affinities compared to other compounds:

CompoundKi (nM) at D3Ki (nM) at D2Selectivity Ratio (D2:D3)
This compound0.33.010:1
Haloperidol2.00.20.1:1
(+)-S 142970.59.018:1
GR 1036910.460150:1

In Vitro Studies

This compound has been shown to effectively antagonize dopamine-induced responses in vitro. In studies using dopamine D3 receptor-transfected NG-108-15 cells, it inhibited the mitogenic response induced by quinpirole, demonstrating its role as a competitive antagonist . The compound's pA2 value was measured at 9.6, indicating strong antagonistic activity.

In Vivo Studies

In vivo experiments have illustrated that this compound can modulate locomotor activity and other behaviors associated with dopaminergic signaling:

  • Low Dosage Effects : At doses ranging from 0.1 to 1 mg/kg, this compound increased spontaneous locomotion in habituated rats and enhanced climbing behavior in mice without affecting striatal homovanillic acid levels .
  • High Dosage Effects : At higher doses (1-100 mg/kg), it induced catalepsy similar to haloperidol, confirming its antagonistic effects on D2 receptors at elevated concentrations .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various behavioral models:

  • Cocaine Seeking Behavior : Research indicates that this compound may influence cocaine-seeking behavior through its action on D3 receptors, potentially offering insights into addiction treatment strategies .
  • Anxiety Modulation : Studies suggest that dopamine D3 receptor antagonists like this compound could modulate anxiety-like behaviors, linking dopaminergic activity with emotional regulation .

Q & A

Q. How should researchers navigate ethical challenges in translational studies involving this compound?

  • Methodological Answer : Obtain IRB approval for human-derived cell lines or patient data usage. Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trial reporting. Include a dedicated section in manuscripts detailing ethical oversight, informed consent, and data anonymization protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.